molecular formula C5H5NS B2861771 4-Isothiocyanatobut-1-yne CAS No. 1341389-73-8

4-Isothiocyanatobut-1-yne

Cat. No.: B2861771
CAS No.: 1341389-73-8
M. Wt: 111.16
InChI Key: MGPHLVWBWYWAGU-UHFFFAOYSA-N
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Description

4-Isothiocyanatobut-1-yne is a chemical compound with the molecular formula C5H5NS . It has a molecular weight of 111.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon chain with an isothiocyanate functional group attached . The isothiocyanate group (-N=C=S) is known for its reactivity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, isothiocyanates are known to participate in a variety of chemical reactions. They are involved in redox processes and can form reactive intermediates with short lifetimes, making their study challenging .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 186.2±23.0 °C and a predicted density of 0.88±0.1 g/cm3 .

Scientific Research Applications

Real-time Monitoring of Cellular Processes

Isothiocyanate-functionalized compounds have been utilized in the development of fluorescent bioprobes for high-specificity and photostability mitochondrion imaging. These probes enable real-time monitoring of cellular processes like mitophagy, highlighting their utility in understanding mitochondrial dynamics and pathology (Zhang et al., 2015).

Photoselectivity and Photoisomerization Studies

The structural versatility of isothiocyanate derivatives has been explored in the study of photoselectivity and photoisomerization mechanisms. These studies are crucial in developing light-responsive materials and understanding molecular behavior under light exposure (Bartocci et al., 2002).

Novel Synthetic Pathways

Isothiocyanate compounds are involved in novel synthetic pathways, such as the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. These reactions expand the toolbox for synthesizing complex organic molecules, demonstrating the utility of isothiocyanates in organic synthesis (Matsumoto et al., 2008).

Cancer Chemoprevention

Isothiocyanates have been identified as effective chemopreventive agents against cancer. Studies demonstrate that isothiocyanates can modify carcinogen metabolism, inhibiting cancer induction in rodent models treated with various carcinogens. This research underscores the potential of isothiocyanates in cancer prevention and therapy (Hecht, 1999; Hecht, 2000).

Health and Disease

The health-promoting effects of glucosinolates and isothiocyanates have been investigated, particularly their beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. These studies contribute to our understanding of how these compounds can be used to improve human health (Dinkova-Kostova & Kostov, 2012).

Enzyme Reactivity Studies

Research on isothiocyanates has also explored their reactivity with human glutathione transferases, revealing insights into their catalytic properties and potential therapeutic applications in detoxifying electrophilic metabolites (Kolm et al., 1995).

Safety and Hazards

4-Isothiocyanatobut-1-yne is classified as dangerous, with hazard statements including H331 (Toxic if inhaled), H227 (Combustible liquid), H319 (Causes serious eye irritation), H311 (Toxic in contact with skin), H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .

Future Directions

The future directions of synthetic chemistry, including the study of compounds like 4-Isothiocyanatobut-1-yne, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient, environmentally friendly synthetic processes, and the creation of new molecules and materials to support a better life welfare .

Properties

IUPAC Name

4-isothiocyanatobut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c1-2-3-4-6-5-7/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHLVWBWYWAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341389-73-8
Record name 4-isothiocyanatobut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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